molecular formula C16H22N4OS2 B2642078 4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide CAS No. 1428357-45-2

4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

Cat. No.: B2642078
CAS No.: 1428357-45-2
M. Wt: 350.5
InChI Key: QJTDXMKRXBQPBT-UHFFFAOYSA-N
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Description

4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C16H22N4OS2 and its molecular weight is 350.5. The purity is usually 95%.
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Scientific Research Applications

Conformational Analysis and Antagonistic Properties

  • H3-Receptor Antagonists : A study on thioperamide, a potent H3-receptor antagonist, explored its conformational flexibility using molecular mechanics and X-ray crystallography. This research aids in understanding the structural basis for the antagonistic properties of related compounds, potentially including the specified chemical, by providing insights into the design of new H3-receptor antagonists (Plazzi et al., 1997).

Tuberculostatic Activity

  • Imidazo[4,5-b]pyridine Derivatives : The synthesis and evaluation of imidazo[4,5-b]pyridine-1-carboxylic acid derivatives have been explored for their low tuberculostatic activity. This research contributes to the broader field of developing new therapeutic agents against tuberculosis by assessing the bioactivity of structurally related compounds (Bukowski, 1984).

Synthesis and Characterization

  • Substituted (Benzo[b]thiophen-2-yl)-4-Methyl-4,5-Dihydro-1H-Imidazol-5-Ones : The preparation and characterization of a series of carboxamides demonstrate the versatility of chemical synthesis techniques in creating structurally diverse compounds. These findings can inform the synthesis of the specified chemical by illustrating methods for manipulating similar molecular frameworks (Sedlák et al., 2008).

Metabolism and Disposition

  • Orexin 1 and 2 Receptor Antagonist Metabolism : Research on SB-649868, an orexin receptor antagonist, provides insight into the metabolic pathways and elimination profiles of similar compounds. Understanding the metabolism of structurally related chemicals can inform their development and application in scientific research (Renzulli et al., 2011).

Anticancer Activity

  • Piperazine-2,6-Dione Derivatives : The synthesis and evaluation of piperazine-2,6-dione derivatives for anticancer activity highlight the potential of related compounds in cancer therapy. These derivatives exhibit significant activity against various cancer cell lines, underscoring the relevance of structural analogs in therapeutic research (Kumar et al., 2013).

Properties

IUPAC Name

4-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4OS2/c1-19-9-6-17-16(19)23-12-13-4-7-20(8-5-13)15(21)18-11-14-3-2-10-22-14/h2-3,6,9-10,13H,4-5,7-8,11-12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTDXMKRXBQPBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2CCN(CC2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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